![molecular formula C23H29N5O2S2 B2716654 2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1207038-52-5](/img/structure/B2716654.png)
2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(2,3-dihydro-1H-inden-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(2,3-dihydro-1H-inden-5-yl)acetamide” is a complex organic molecule. It belongs to a class of compounds known as thiadiazoles . These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Scientific Research Applications
Novel Thiopyrimidine-Glucuronide Compounds with Biological Activities
Research focused on thiopyrimidine compounds, like the one , has led to the synthesis of novel thiopyrimidine-glucuronide compounds with promising biological activities. These studies highlight the versatility of thiopyrimidine scaffolds in medicinal chemistry, particularly in the design of compounds with potential therapeutic applications. The formation of a dihydropyrimidine skeleton through key intermediates and the installation of a pyrimidine ring with an amino group are critical steps in this synthesis, characterizing the structural complexity and potential of such compounds for further biological evaluation (R. Wanare, 2022).
Antimicrobial Activity of New Heterocycles
Incorporating thiopyrimidine moieties into heterocyclic compounds has also been explored for antimicrobial purposes. These efforts have yielded new heterocycles with significant antimicrobial activity, demonstrating the potential of thiopyrimidine derivatives in addressing resistance and developing new antimicrobial agents. The structural diversity of these compounds, achieved through innovative synthetic strategies, underscores the role of thiopyrimidine scaffolds in the discovery of new drugs with antimicrobial properties (Samir Bondock et al., 2008).
Crystal Structure Insights
The crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been elucidated, providing valuable insights into the conformational preferences and molecular interactions of these compounds. Such structural information is crucial for understanding the molecular basis of their biological activities and for guiding the design of compounds with improved efficacy and selectivity. These studies highlight the importance of detailed structural analysis in the development of new therapeutic agents based on thiopyrimidine scaffolds (S. Subasri et al., 2016).
Glutaminase Inhibitors for Cancer Therapy
The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including thiopyrimidine derivatives, have shown potential as glutaminase inhibitors. These compounds are explored for their ability to attenuate the growth of cancer cells, illustrating the potential of thiopyrimidine derivatives in cancer therapy. By targeting metabolic pathways specific to cancer cells, such as glutaminase activity, these compounds offer a promising approach to cancer treatment (K. Shukla et al., 2012).
Mechanism of Action
The compound also contains an imidazole ring, which is known for its broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-[[2-(diethylamino)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S2/c1-5-27(6-2)22-25-20-19(32-22)21(30)28(14(3)4)23(26-20)31-13-18(29)24-17-11-10-15-8-7-9-16(15)12-17/h10-12,14H,5-9,13H2,1-4H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVAPDBKDVAANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(CCC4)C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2716575.png)
![Tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate;sulfuric acid](/img/structure/B2716580.png)
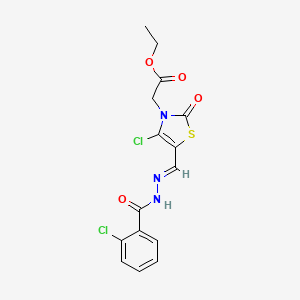
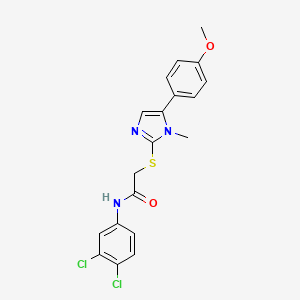

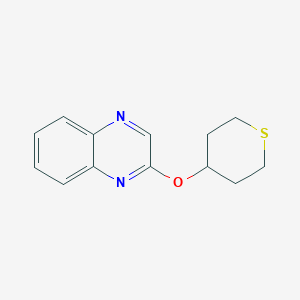
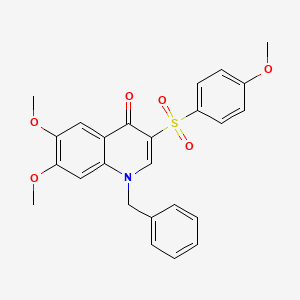
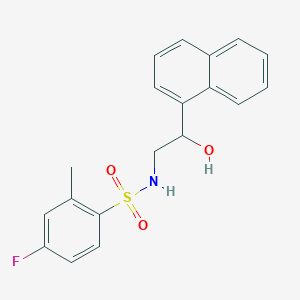
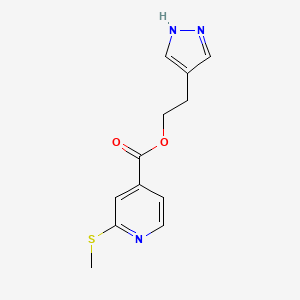
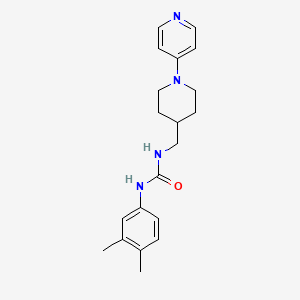
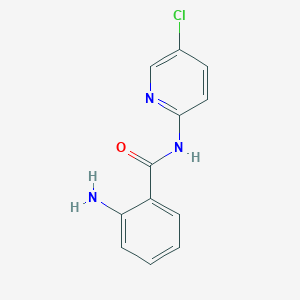
![4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol](/img/structure/B2716594.png)